![molecular formula C24H15Br2NO8 B3824936 bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate](/img/structure/B3824936.png)
bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate
Overview
Description
Bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate: is an organic compound with the molecular formula C24H15Br2NO8 It is characterized by the presence of two 4-bromophenyl groups and a 4-nitrophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate typically involves the reaction of 4-bromobenzaldehyde with 4-nitrophthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: Bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features may allow for the modulation of biological activity, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and nitrophthalate groups can form various interactions, including hydrogen bonding and hydrophobic interactions, with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- Bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate
- Bis[2-(4-bromophenyl)-2-oxoethyl] terephthalate
Comparison: Bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrophthalate is unique due to the presence of the nitrophthalate group, which imparts distinct chemical and biological properties. In comparison, bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate and bis[2-(4-bromophenyl)-2-oxoethyl] terephthalate have different phthalate moieties, leading to variations in their reactivity and applications. The nitro group in this compound can participate in additional chemical reactions, making it more versatile in certain applications.
Properties
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br2NO8/c25-16-5-1-14(2-6-16)21(28)12-34-23(30)19-10-9-18(27(32)33)11-20(19)24(31)35-13-22(29)15-3-7-17(26)8-4-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXZJNQNWPTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br2NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate](/img/structure/B3824860.png)
![1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE](/img/structure/B3824867.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)
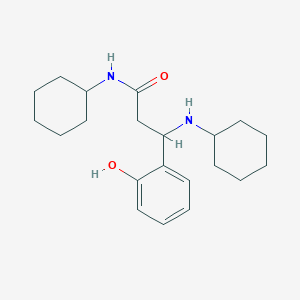
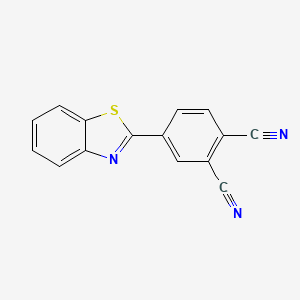
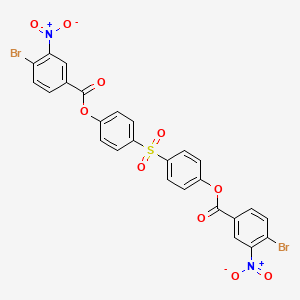
![1-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-3-ethoxy-2-propanol](/img/structure/B3824906.png)
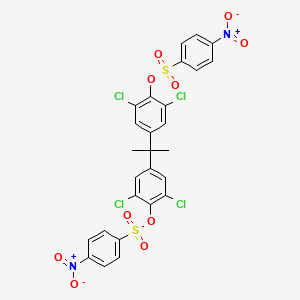
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B3824916.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide](/img/structure/B3824928.png)
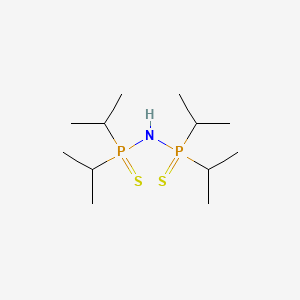
![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide](/img/structure/B3824947.png)
![(phenylsulfonyl)[3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B3824959.png)
![propan-2-yl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3824967.png)
